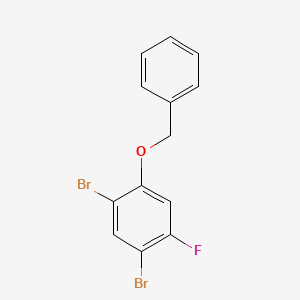

![molecular formula C8H9BrN2O B1379625 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one CAS No. 1379343-79-9](/img/structure/B1379625.png)

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

Descripción general

Descripción

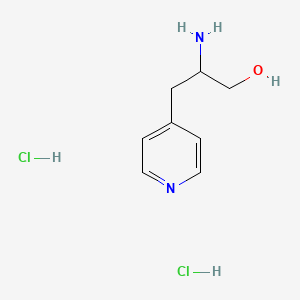

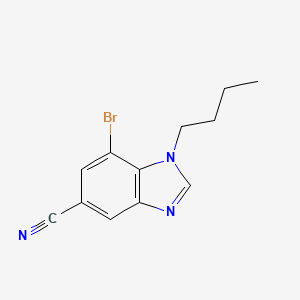

“8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one” is a chemical compound with the IUPAC name “8-bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one”. It has the InChI code "1S/C8H9BrN2O/c9-6-4-7-8(12)10-2-1-3-11(7)5-6/h4-5H,1-3H2,(H,10,12)" .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (229.07), InChI code, and IUPAC name. It is a powder at room temperature .

Aplicaciones Científicas De Investigación

Synthesis Strategies

- Pyrrolo[1,2-a][1,4]diazepines, which include 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one, have been synthesized using novel methods. One approach involved the cyclization of pyrrole polycarbonyl compounds using hydrazine, leading to the development of a simple method for preparing these compounds. This synthesis strategy is significant for the design of medicinal compounds and broadening the range of lead compounds (Kharaneko & Bogza, 2013).

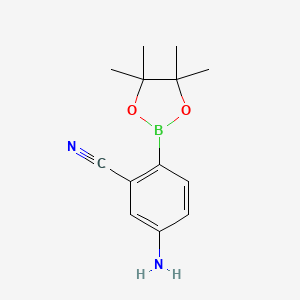

Chemical Structure and Characteristics

- The structural analysis of similar pyrrolo[1,2-a][1,4]diazepine compounds has been conducted. For instance, one study focused on the title compound C17H18N2O4, a methyl ester of the adduct of an intramolecular Diels–Alder reaction. This study provided insights into the molecular structure, including the presence of a fused pentacyclic system and various ring conformations (Toze et al., 2011).

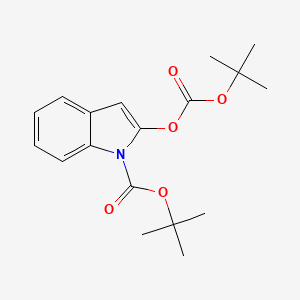

Novel Synthetic Pathways

- Research has also been dedicated to creating new synthetic pathways for pyrrolo[1,2-a][1,4]diazepine derivatives. These pathways are crucial for generating a diverse range of heterocyclic compounds, which can be valuable in pharmacological research and drug discovery (Daïch, Ohier, & Decroix, 1995).

Exploration of Heterocyclic Compounds

- The exploration of nitrogen and sulfur heterocyclic compounds includes the synthesis of pyrrolo[1,2-a]thieno[3,4-e][1,4]diazepin-5(4H)-one and its derivatives. Such research contributes to the understanding of heterocyclic chemistry and potential applications in various scientific fields (Daich, Morel, & Decroix, 1994).

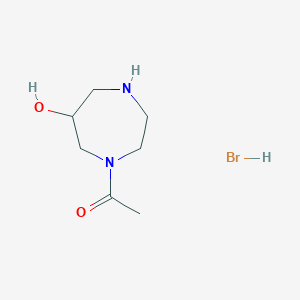

Application in Drug Discovery

- Pyrrolo[1,2-a][1,4]diazepines have been investigated for their potential in drug discovery, including their synthesis and evaluation for pharmacological activities. While this specific class of compounds has diverse applications, it's crucial to note that the research often intersects with pharmacology and medicinal chemistry, as these compounds can have significant biological activities (Hussain et al., 2014).

Mecanismo De Acción

Mode of Action

The exact mode of action of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one is currently unknown . It is known that pyrrolopyrazine derivatives, a class of compounds to which this molecule belongs, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can influence a variety of biological pathways due to their broad spectrum of biological activities .

Análisis Bioquímico

Biochemical Properties

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound interacts with proteins involved in DNA replication and repair, potentially leading to alterations in these critical cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in certain cancer cell lines . Furthermore, this compound affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target proteins, leading to conformational changes that inhibit their activity. This binding can result in the inhibition of enzyme activity, such as kinase inhibition, which disrupts downstream signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Propiedades

IUPAC Name |

8-bromo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-4-7-8(12)10-2-1-3-11(7)5-6/h4-5H,1-3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMQXAHMVNPYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC(=CN2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379343-79-9 | |

| Record name | 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-benzyl ester 3-methyl ester](/img/structure/B1379552.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)

![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)